molecular formula C7H15ClN2O B2551683 (2R)-1-acetyl-2-methylpiperazine hydrochloride CAS No. 1033709-48-6

(2R)-1-acetyl-2-methylpiperazine hydrochloride

Cat. No.: B2551683
CAS No.: 1033709-48-6
M. Wt: 178.66
InChI Key: WRVQFYLHOZQHFY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-acetyl-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of an acetyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-acetyl-2-methylpiperazine hydrochloride typically involves the acetylation of 2-methylpiperazine. One common method is the reaction of 2-methylpiperazine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The final product is obtained as a hydrochloride salt by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-acetyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of (2R)-1-acetyl-2-methylpiperazine.

    Reduction: (2R)-1-hydroxy-2-methylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-acetyl-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-acetyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-acetylpiperazine: Lacks the methyl group, resulting in different chemical properties.

    2-methylpiperazine: Lacks the acetyl group, affecting its reactivity and applications.

    N-acetylpiperazine: Similar structure but different substitution pattern.

Uniqueness

(2R)-1-acetyl-2-methylpiperazine hydrochloride is unique due to the specific combination of an acetyl group and a methyl group on the piperazine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications where other piperazine derivatives may not be suitable.

Properties

IUPAC Name

1-[(2R)-2-methylpiperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6-5-8-3-4-9(6)7(2)10;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHHSRWFXSKZJN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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